molecular formula C4H6N2O2 B13410325 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one

2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one

Cat. No.: B13410325
M. Wt: 114.10 g/mol
InChI Key: IHEHEAWSWQGFOC-UHFFFAOYSA-N
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Description

2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds under controlled conditions. One common method includes the condensation of hydrazine hydrate with ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrazolone ring can be reduced under specific conditions to yield dihydropyrazolone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrazolone derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydro-5-methyl-3H-Pyrazol-3-one
  • 2,4-dihydro-5-phenyl-3H-Pyrazol-3-one
  • 2,4-dihydro-5-ethyl-3H-Pyrazol-3-one

Comparison

Compared to its analogs, 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one is unique due to the presence of the hydroxymethyl group, which can significantly influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

3-(hydroxymethyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h7H,1-2H2,(H,6,8)

InChI Key

IHEHEAWSWQGFOC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC1=O)CO

Origin of Product

United States

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